molecular formula C13H11N3O3 B8793315 4-Amino-4'-nitrobenzanilide CAS No. 31366-39-9

4-Amino-4'-nitrobenzanilide

Cat. No.: B8793315
CAS No.: 31366-39-9
M. Wt: 257.24 g/mol
InChI Key: YCYKUNZVKNJOPW-UHFFFAOYSA-N
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Description

4-Amino-4'-nitrobenzanilide (CAS: 580-15-4) is a benzanilide derivative featuring an amide linkage (–NH–CO–) connecting two benzene rings. The para positions of the rings are substituted with an amino (–NH₂) and a nitro (–NO₂) group, respectively. This structure confers unique electronic properties due to the electron-donating amino group and the electron-withdrawing nitro group, making it a versatile intermediate in organic synthesis and polymer chemistry .

Properties

CAS No.

31366-39-9

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H11N3O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,14H2,(H,15,17)

InChI Key

YCYKUNZVKNJOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Anticonvulsant Activity : Research indicates that 4-amino-4'-nitrobenzanilide may exhibit anticonvulsant properties, suggesting potential applications in epilepsy treatment. Studies have demonstrated its ability to modulate pathways involved in seizure activity, although further investigation is required to elucidate the exact mechanisms involved .
    • Anti-inflammatory and Analgesic Properties : The compound has been shown to inhibit inflammatory pathways, indicating its potential for treating pain and inflammation-related conditions. Its effects on skin irritation and sensitization have also been evaluated, emphasizing the importance of safety assessments in its pharmaceutical applications .
  • Organic Synthesis
    • Intermediate for Drug Synthesis : this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its versatile structure allows participation in nucleophilic substitution, acylation, and condensation reactions .
    • Synthesis of Heterocycles : The compound can be utilized in the synthesis of nitrogen-containing heterocycles through reductive techniques involving nitro compounds. This aspect has been explored in studies focusing on the formation of azepines from nitro precursors .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
BenzanilideBenzene ring with an amide groupBasic structure without amino group
4-NitrobenzanilideNitro group instead of amino groupExhibits different biological activity
AnilineAmino group directly on benzeneMore basic; used primarily as a dye
N-PhenylbenzamideSimilar amide structureLacks amino functionality

The presence of both an amino group and a benzamide structure distinguishes this compound from other similar compounds, contributing to its specific biological activities and applications in pharmaceuticals .

Case Studies

  • Anticonvulsant Mechanism Investigation
    • A study investigated the binding affinity of this compound to receptors involved in pain signaling pathways. The results suggested that the compound could effectively modulate these pathways, indicating its potential therapeutic applications in pain management .
  • Safety Assessment for Dermatological Use
    • Research was conducted to assess the safety profile of this compound regarding skin irritation and sensitization. The findings demonstrated that while the compound exhibits beneficial properties, thorough safety evaluations are necessary before clinical application .

Comparison with Similar Compounds

4,4'-Diamino-3'-nitrobenzanilide (DNB)

  • Structure: Contains two amino groups (4- and 4'-positions) and a nitro group (3'-position).
  • Synthesis & Reactivity: DNB undergoes polycondensation with dicarboxylic acids, forming polymers with inherent viscosities up to 0.95 dL/g. However, competing reactions between amino groups and intermediates (e.g., BNAT formation) limit yield .
  • Applications : Used in high-performance polymers; ordered copolymers exhibit thermal stability suitable for industrial materials.

Comparison :

  • Electronic Effects: The additional amino group in DNB enhances nucleophilicity, accelerating polymerization but complicating intermediate control.
  • Functionality: DNB’s dual amino groups offer more reactive sites than 4-amino-4'-nitrobenzanilide, which has only one amino group.

Nitrobenzanilide Derivatives

Examples include 4'-Nitrobenzanilide (N-(4-nitrophenyl)benzamide) and 5'-Nitro-2'-(4-nitrophenyl)benzanilide (CAS: 84682-33-7).

  • Structure : Differ in nitro group placement (para vs. ortho/meta positions) .
  • Reactivity : Para-nitro groups strongly deactivate the benzene ring, reducing electrophilic substitution rates compared to meta-nitro derivatives.
  • Applications : Serve as intermediates in agrochemicals and dyes.

Comparison :

  • Substituent Position: The para-nitro group in this compound enhances conjugation, whereas ortho-nitro derivatives (e.g., 5'-nitro-2'-substituted analogs) exhibit steric hindrance .

4-Amino-4'-nitrostilbene-2,2'-disulfonic Acid

  • Structure: Stilbene backbone with sulfonic acid (–SO₃H) and nitro/amino groups .
  • Properties : Water-soluble due to sulfonic groups; used in direct dyes (e.g., fluorescent yellow 7GL).
  • Applications: Key monomer for textiles and optical materials.

Comparison :

  • Solubility: Sulfonic acid groups in stilbene derivatives enhance aqueous solubility, unlike this compound, which is likely hydrophobic.
  • Backbone Flexibility : The rigid amide linkage in benzanilides contrasts with the conjugated double bond in stilbenes, affecting photophysical properties.

4-Amino-4'-nitrodiphenyl Sulfide/Sulfone/Sulfoxide

  • Structure : Sulfur-based linkers (S, SO₂, SO) instead of amide .
  • Reactivity : Sulfone groups are electron-withdrawing, while sulfides are electron-donating.
  • Applications : Building blocks for pharmaceuticals and conductive polymers.

Comparison :

  • Electronic Effects : Sulfur linkages alter electron density distribution compared to the amide group, influencing redox behavior and binding affinity in drug design.

Data Tables

Table 1: Structural and Functional Comparison

Compound Backbone Substituents Key Properties Applications Reference
This compound Benzanilide –NH₂ (para), –NO₂ (para) High thermal stability Polymer intermediates
DNB Benzanilide –NH₂ (4,4'), –NO₂ (3') Dual reactivity sites High-performance polymers
4'-Nitrobenzanilide Benzanilide –NO₂ (para) Electron-deficient ring Agrochemical intermediates
4-Amino-4'-nitrostilbene-... Stilbene –NH₂, –NO₂, –SO₃H Water-soluble, fluorescent Dyes, optical materials

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C₁₃H₁₁N₃O₃ 257.25 Not reported Organic solvents
4-Amino-4'-nitrostilbene-... C₁₄H₁₂N₂O₈S₂ 400.38 >300 Water, DMSO
4-Nitroacetanilide C₈H₈N₂O₃ 180.16 215–217 Ethanol, acetone

Research Findings and Challenges

  • Polymerization: DNB’s amino groups enable robust polycondensation but require precise stoichiometric control to avoid side products like BNAT .
  • Adsorption Behavior: 4-Amino-4’-nitrobiphenyl (structurally analogous) adsorbs on silver surfaces with pH-dependent orientation, critical for SERS-based sensing .

Q & A

Q. Key Data :

MethodYield (%)Time (h)
Conventional heating65–7012–24
Microwave-assisted85–901–2

How does the nitro group positioning in this compound influence its electronic properties and reactivity in coordination chemistry?

Advanced Research Focus
The para-nitro group acts as a strong electron-withdrawing group, reducing electron density on the benzanilide backbone. This enhances ligand-metal charge transfer in coordination complexes, as demonstrated in triorganotin(IV) complexes derived from 4'-nitrobenzanilide semicarbazones . Computational studies (e.g., DFT calculations) can quantify:

  • Electrostatic Potential Maps : Highlighting electron-deficient regions.
  • Frontier Molecular Orbitals : Predicting reactivity with metal ions.

Q. Experimental Validation :

  • UV-Vis Spectroscopy : Shifts in λₘₐₐ indicate metal-ligand interactions.
  • Cyclic Voltammetry : Redox peaks correlate with nitro group reduction potentials.

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Methodological Guidance

  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted nitro precursors) .
  • FT-IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms regiochemistry .

Q. Data Interpretation Example :

TechniqueKey SignalStructural Insight
FT-IR1520 cm⁻¹ (NO₂)Nitro group presence
¹H NMRδ 8.2 ppm (doublet, 2H)Para-substituted nitro group

How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Data Contradiction Analysis
Discrepancies in solubility often arise from variations in solvent polarity, temperature, and measurement techniques. A systematic approach includes:

Standardized Protocols : Use NIST-recommended shake-flask methods with HPLC quantification .

Temperature Control : Report data at 25°C ± 0.1°C to ensure comparability.

Solvent Selection : Compare polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents.

Q. Example Solubility Data :

SolventSolubility (mg/mL)Temperature (°C)Source
Ethanol12.3 ± 0.525
DMSO45.8 ± 1.225

What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Q. Pharmacological Research Focus

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HepG2) to assess IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays targeting bacterial dihydrofolate reductase (DHFR).

Q. Experimental Design Considerations :

  • Positive Controls : Include known inhibitors (e.g., trimethoprim for DHFR).
  • Dose-Response Curves : Use 6–8 concentrations for robust IC₅₀ calculation.

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Methodology

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMF/water mixtures.
  • DFT Calculations : Optimize transition states for SNAr (nucleophilic aromatic substitution) mechanisms.
  • Hammett Plots : Correlate σ⁻ values of substituents with reaction rates .

Key Insight :
The nitro group’s meta-directing effect can be overridden by steric hindrance in ortho-substituted derivatives, altering reaction pathways.

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Safety Guidance

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound vapors.
  • Waste Disposal : Segregate nitro-containing waste for incineration to prevent environmental contamination .

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